Product packaging for Dibromocyclopentanone(Cat. No.:)

Dibromocyclopentanone

Cat. No.: B8430498
M. Wt: 241.91 g/mol
InChI Key: JCFIGKWJZXLDCB-UHFFFAOYSA-N
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Description

Dibromocyclopentanone (Molecular Formula: C5H6Br2O, Molecular Weight: 241.91 g/mol) is a high-value halogenated ketone that exists primarily as two key isomers, each offering distinct and powerful reactivity for advanced synthetic applications . The 2,2-dibromocyclopentanone isomer (a geminal dihalide) is a pivotal precursor for the Favorskii rearrangement , a fundamental reaction used to achieve ring contraction for the synthesis of substituted cyclobutane systems and carboxylic acid derivatives . The 2,5-dibromocyclopentanone isomer, which can be obtained as a crystalline cis-isomer, is widely employed as a precursor to reactive oxyallyl cations in [4+3] cycloaddition reactions . This methodology is a powerful strategy for constructing seven-membered carbocycles and has been effectively applied in the total synthesis of complex natural products, such as the core structure of the prostanoid tricycloclavulone . The bifunctional nature of these α-halo ketones, featuring both a carbonyl and activated carbon-halogen bonds, makes them exceptional electrophilic intermediates for nucleophilic substitution and the construction of complex cyclic systems . This product is intended for research purposes in a controlled laboratory setting and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Br2O B8430498 Dibromocyclopentanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Br2O

Molecular Weight

241.91 g/mol

IUPAC Name

2,2-dibromocyclopentan-1-one

InChI

InChI=1S/C5H6Br2O/c6-5(7)3-1-2-4(5)8/h1-3H2

InChI Key

JCFIGKWJZXLDCB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(Br)Br

Origin of Product

United States

Stereochemical Investigations of Dibromocyclopentanone

Elucidation of Stereochemistry in Specific Isomers (e.g., cis-2,5-Dibromocyclopentanone)

The determination of the relative and absolute configuration of stereoisomers of dibromocyclopentanone has been a long-standing challenge. Among these, the stereochemistry of what was presumed to be cis-2,5-dibromocyclopentanone has been definitively established through a combination of stereoselective chemical transformations and advanced analytical techniques nih.gov.

Stereoselective Chemical Transformations for Configurational Assignment (e.g., stereoselective reduction)

To unambiguously determine the cis stereochemistry of 2,5-dibromocyclopentanone, a stereoselective reduction was performed. The reduction of the ketone functionality with sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride in ether/THF at low temperatures yielded cis,cis-2,5-dibromocyclopentanol with high stereoselectivity nih.gov. This transformation is critical as it proceeds without affecting the stereogenic centers at the carbon atoms bearing the bromine atoms, thus preserving the original stereochemical information of the starting ketone.

The resulting di-bromo alcohol was then converted into its 4-nitrobenzoate (B1230335) ester. This derivatization was instrumental for the subsequent analytical step, as it yielded well-formed single crystals suitable for X-ray diffraction analysis nih.gov.

ReactantReagentProductYield (%)
cis-2,5-DibromocyclopentanoneSodium Borohydride / Methanolcis,cis-2,5-Dibromocyclopentanol88
cis-2,5-DibromocyclopentanoneLithium Aluminium Hydride / Ether:THFcis,cis-2,5-Dibromocyclopentanol81
cis,cis-2,5-Dibromocyclopentanol4-Nitrobenzoyl chloridecis,cis-2,5-Dibromo-1-cyclopentyl 4-Nitrobenzoate91

Application of Advanced Analytical Techniques for Stereochemical Proof (e.g., X-ray Crystallography)

The definitive proof of the cis stereochemistry was obtained through single-crystal X-ray crystallographic analysis of the synthesized cis,cis-2,5-dibromo-1-cyclopentyl 4-nitrobenzoate nih.gov. X-ray crystallography provides a precise three-dimensional map of the atomic positions within a crystal, allowing for the unambiguous determination of the relative stereochemistry of the chiral centers. The crystal structure confirmed the cis relationship between the two bromine atoms and the cis relationship of the hydroxyl group (derived from the original carbonyl group) relative to the bromine atoms in the final derivative. This confirmed that the starting ketone indeed possessed the cis-2,5-dibromo configuration nih.gov.

Conformational Analysis and Dynamics of this compound Isomers

The five-membered ring of cyclopentanone (B42830) is not planar. To alleviate torsional strain that would be present in a planar conformation, cyclopentane (B165970) and its derivatives adopt puckered conformations. The two most common, low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) conformations. These conformers are in a state of rapid dynamic interconversion through a process known as pseudorotation iupac.orgwikipedia.org.

In the case of this compound isomers, the presence of the two bromine atoms significantly influences the conformational landscape and the dynamics of pseudorotation. The preferred conformation for a given isomer will be the one that minimizes steric and electronic repulsions.

For substituted cyclopentanones, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. In a study of 2-halocyclopentanones, it was found that a conformational equilibrium exists between the pseudo-equatorial and pseudo-axial conformers nih.gov. For 2-bromocyclopentanone (B1279250), the energy difference between these conformers in the isolated molecule was calculated to be 0.85 kcal/mol, with the pseudo-equatorial conformer being more stable nih.gov.

In cis-2,5-dibromocyclopentanone , both bromine atoms are on the same face of the ring. The molecule will adopt an envelope or half-chair conformation that minimizes the steric interactions between the two bromine atoms and between the bromine atoms and the carbonyl group. It is likely that the ring will pucker in a way that places the bulky bromine atoms in positions that are as far apart as possible.

For trans-2,5-dibromocyclopentanone , the bromine atoms are on opposite faces of the ring. This arrangement may lead to a different set of preferred conformations compared to the cis isomer, as the steric and dipolar interactions will be significantly different. The interplay between minimizing torsional strain and steric hindrance from the bromine atoms will dictate the predominant conformation.

Reaction Mechanisms and Organic Transformations Involving Dibromocyclopentanone

Cycloaddition Chemistry

Dibromocyclopentanone is a valuable precursor for the in situ generation of oxyallyl cations, which are highly reactive intermediates in [4+3] cycloaddition reactions. This method provides a convergent route to the synthesis of seven-membered rings, which are prevalent in many natural products.

[4+3] Cycloaddition Reactions with Dienes (e.g., cyclopentadiene)

The reaction of α,α'-dihaloketones, such as 2,5-dibromocyclopentanone, with dienes in the presence of a reducing agent is a well-established method for constructing bicyclo[3.2.1]octenone frameworks. When 2,5-dibromocyclopentanone reacts with a diene like cyclopentadiene, it typically forms an oxyallyl cation intermediate that undergoes a [4+3] cycloaddition to yield a seven-membered ring system. These reactions are often promoted by reducing agents like sodium iodide or iron carbonyls, which facilitate the formation of the reactive oxyallyl cation.

The general scheme for the [4+3] cycloaddition of a dibromoketone with a diene is as follows:

Reactant 1Reactant 2ConditionsProduct
This compoundCyclopentadieneReducing Agent (e.g., NaI, Fe₂(CO)₉)Bicyclo[3.2.1]octenone derivative

Mechanistic Pathways of Cycloadduct Formation

The mechanism of the [4+3] cycloaddition reaction of this compound can proceed through either a concerted or a stepwise pathway. The exact pathway is often dependent on the specific reactants and reaction conditions.

In a concerted pathway , the two new sigma bonds are formed in a single transition state, although not necessarily at the same rate. This pathway is often favored under thermal conditions and is governed by the principles of orbital symmetry.

Alternatively, the reaction can proceed through a stepwise mechanism , involving the formation of a discrete intermediate. In the case of this compound, the reaction is initiated by the reducing agent, which facilitates the elimination of the two bromine atoms to form an oxyallyl cation. This cation then reacts with the diene. The interaction can lead to the formation of a five-membered ring intermediate, which then undergoes a rearrangement, such as a Cope rearrangement, to form the final seven-membered ring product. The stepwise nature of the reaction can sometimes lead to a loss of stereoselectivity.

Diastereoselective and Enantioselective Considerations in Cycloadditions

The stereochemical outcome of [4+3] cycloaddition reactions is a critical aspect, and efforts have been made to control both diastereoselectivity and enantioselectivity.

Diastereoselectivity: The relative stereochemistry of the newly formed stereocenters in the cycloadduct is often influenced by the geometry of the oxyallyl cation intermediate and the diene. The oxyallyl cation can exist in different conformations ("W," "U," or "sickle"), with the "W" form generally being the most stable and predominant. The approach of the diene to the oxyallyl cation is sterically controlled, often leading to a preference for one diastereomer over the other. In many cases, the reaction proceeds with a degree of diastereoselectivity, favoring the formation of the thermodynamically more stable product.

Enantioselectivity: Achieving enantioselectivity in these reactions typically requires the use of chiral auxiliaries or chiral catalysts. While early examples of [4+3] cycloadditions often resulted in racemic mixtures, significant progress has been made in developing asymmetric variants. Chiral Lewis acids and other organocatalysts have been employed to induce facial selectivity in the approach of the diene to the oxyallyl cation, leading to the formation of enantioenriched products. The development of catalytic, enantioselective [4+3] cycloaddition reactions remains an active area of research, with the goal of producing optically active seven-membered ring systems for applications in asymmetric synthesis.

Favorskii-Type Rearrangements and Related Ring Transformations

This compound, particularly gem-dibromocyclopentanone, is a substrate for Favorskii-type rearrangements, which are base-induced skeletal reorganizations of α-halo ketones. These reactions can lead to ring contraction or other interesting molecular transformations.

Quasi-Favorskii Rearrangements of Dihalo-substituted Cyclopentanones

The Favorskii rearrangement typically proceeds through a cyclopropanone (B1606653) intermediate, which requires the presence of an enolizable α-proton. However, in the case of α-halo ketones that lack α-hydrogens, such as 2,2-dibromocyclopentanone, the reaction proceeds through an alternative mechanism known as the quasi-Favorskii rearrangement (or the semibenzilic acid rearrangement). mychemblog.comsci-hub.sewikipedia.orgnrochemistry.comadichemistry.com

The mechanism of the quasi-Favorskii rearrangement involves the following key steps:

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the this compound. mychemblog.comsci-hub.sewikipedia.orgnrochemistry.comadichemistry.com

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

1,2-Migration and Halide Displacement: In a concerted step, one of the carbon-carbon bonds of the cyclopentane (B165970) ring migrates to the adjacent carbon bearing the bromine atoms, with the simultaneous expulsion of a bromide ion. This step is the key rearrangement that leads to the ring contraction.

Product Formation: The resulting ring-contracted product is a cyclobutanecarboxylic acid derivative.

This rearrangement provides a valuable method for the synthesis of highly substituted cyclobutane (B1203170) derivatives from readily available cyclopentanone (B42830) precursors.

Nucleophile-Induced Ring Contractions and Expansions

The reaction of this compound with different nucleophiles can lead to a variety of ring transformations, including both ring contractions and, in some cases, ring expansions. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Ring Contraction: As described in the quasi-Favorskii rearrangement, strong nucleophiles like hydroxides and alkoxides typically induce a ring contraction of 2,2-dibromocyclopentanone to form cyclobutanecarboxylic acid derivatives. This transformation is a powerful tool for accessing four-membered ring systems.

Ring Expansion: While less common, certain reaction conditions and nucleophiles might lead to ring expansion products. These transformations are more complex and can involve rearrangements of carbocationic intermediates. However, for this compound, ring contraction is the more prevalent and synthetically useful transformation induced by nucleophiles.

The diverse reactivity of this compound in these nucleophile-induced transformations highlights its importance as a versatile intermediate in the synthesis of various cyclic and rearranged carbocyclic frameworks.

Mechanistic Insights into Rearrangement Pathways

One of the most significant rearrangement reactions for α-halo ketones is the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction typically occurs in the presence of a base (like an alkoxide or hydroxide) and results in a ring contraction for cyclic α-halo ketones. adichemistry.comnrochemistry.com In the case of a compound like 2,5-dibromocyclopentanone, the reaction is initiated by the abstraction of an acidic α-proton by the base, leading to the formation of an enolate.

The proposed mechanism proceeds through the following key steps:

Enolate Formation: A base removes a proton from the carbon atom adjacent to the carbonyl group, forming an enolate ion. purechemistry.orgchemistry-reaction.com

Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack, displacing one of the adjacent bromide ions to form a strained bicyclic cyclopropanone intermediate. adichemistry.comchemistry-reaction.com

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone intermediate. chemistry-reaction.com

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring. This ring-opening occurs in a manner that forms the more stable carbanion, which is subsequently protonated by the solvent. adichemistry.com

For a cyclic α,α'-dihaloketone like 2,5-dibromocyclopentanone, this pathway can ultimately lead to the formation of α,β-unsaturated carboxylic acid derivatives after elimination of the second bromide. adichemistry.com The Favorskii rearrangement is a powerful method for synthesizing smaller, strained ring systems from larger ones, making it a valuable tool in organic synthesis. adichemistry.comnrochemistry.com

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine atoms in this compound are electrophilic and are prime targets for nucleophiles. This allows for a range of substitution reactions to replace the bromo groups with other functional groups.

The reaction of this compound with potassium cyanide (KCN) in an appropriate solvent, typically ethanol, is a classic example of nucleophilic substitution. chemistrystudent.comchemguide.co.uk The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic carbon atom bearing a bromine atom, displacing the bromide ion. docbrown.infoyoutube.com Given that this compound has two such sites, a double substitution can occur.

The reaction generally proceeds via an S(_N)2 mechanism, especially with primary and secondary halides. chemguide.co.ukdocbrown.info This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The process is bimolecular, with the rate depending on the concentration of both the this compound and the cyanide nucleophile. docbrown.info In some cases, particularly with sterically hindered substrates or under conditions that favor carbocation formation, an S(_N)1 mechanism may compete, which involves the initial formation of a carbocation intermediate. chemguide.co.ukshout.education

Heating the reaction mixture under reflux is often necessary to provide the activation energy for the substitution. chemguide.co.ukshout.education The use of an ethanolic solvent is crucial to prevent the competing reaction of hydrolysis, which would occur if water were present, leading to the formation of hydroxycyclopentanone derivatives. chemguide.co.ukshout.education

ReactantReagentConditionsProductMechanism
2,5-DibromocyclopentanonePotassium Cyanide (KCN)Ethanolic solvent, heat under refluxCyclopentanone-2,5-dicarbonitrileSN2 Nucleophilic Substitution

Sulfur-based nucleophiles are highly effective in substitution reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.org Reacting this compound with a suitable sulfur nucleophile can lead to the synthesis of various sulfur-containing heterocyclic systems. For instance, reaction with sodium sulfide (B99878) (Na₂S) or a similar sulfide source could theoretically lead to the formation of a bicyclic system where a sulfur atom bridges the 2 and 5 positions of the cyclopentanone ring.

The reaction would proceed via a double nucleophilic substitution, analogous to the reaction with cyanide. The sulfur nucleophile would sequentially displace both bromide ions. The high reactivity of thiolate anions makes them excellent nucleophiles for S(_N)2 reactions. libretexts.org The resulting product, a sulfur-bridged cyclopentanone, is a specialized heterocyclic ketone. The specific nature of the product can be controlled by the choice of the sulfur reagent. For example, using a dithiol under basic conditions could lead to the formation of larger ring systems fused to the cyclopentanone core.

ReactantReagent ExampleConditionsPotential ProductReaction Type
2,5-DibromocyclopentanoneSodium Sulfide (Na₂S)Polar aprotic solvent (e.g., DMSO)6-Thia-bicyclo[3.1.0]hexan-2-oneIntramolecular Nucleophilic Substitution

Reductive Processes and Derivatives

The carbon-bromine bonds in this compound can be cleaved through reductive processes. The reduction of α,α′-dibromoketones is a known transformation that can lead to various derivatives depending on the reducing agent and the reaction conditions. One established method involves the use of ultrasonically dispersed mercury in an aliphatic ketone solvent. This process can be used to generate reactive intermediates that can then be trapped to form novel derivatives. For example, such reductions can lead to the formation of dioxolane ring systems if conducted in the presence of a suitable ketone solvent that acts as a trapping agent.

Alternatively, simpler reducing agents can be employed to achieve debromination, yielding cyclopentanone as the final product. This type of reaction is valuable for removing the halogen atoms after they have served their purpose in directing other synthetic steps. The choice of reducing agent is critical to avoid the reduction of the ketone's carbonyl group itself.

ReactantReagent/MethodSolventPotential ProductProcess Type
2,5-DibromocyclopentanoneUltrasonically dispersed MercuryAliphatic Ketone (e.g., Acetone)Dioxolane derivativesReductive Trapping
2,5-DibromocyclopentanoneStandard reducing agents (e.g., Zn/CH₃COOH)Acetic AcidCyclopentanoneReductive Debromination

Computational and Theoretical Studies of Dibromocyclopentanone Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. mdpi.comnih.gov DFT is a computational method that uses the principles of quantum mechanics to model the electronic structure of molecules. nih.gov It focuses on the electron density, a more manageable property than the complex multi-electron wavefunction, to calculate the energy and other properties of a system. mdpi.com Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy in studying molecules like dibromocyclopentanone. nih.gov

DFT calculations are instrumental in predicting the thermodynamic stability of different isomers or potential products of a reaction. By calculating the total electronic energy of a molecule, researchers can construct a stability profile. For this compound, this involves comparing the energies of various isomers (e.g., where the bromine atoms are positioned on different carbon atoms) to determine the most stable arrangement. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. These calculations can guide synthetic efforts by identifying the most likely products to be formed under thermodynamic control.

Table 1: Hypothetical DFT-Calculated Relative Stabilities of this compound Isomers

CompoundPosition of Bromine AtomsCalculated Relative Energy (kcal/mol)Predicted Stability
Isomer A 2,2-dibromocyclopentanone0.00Most Stable
Isomer B 2,3-dibromocyclopentanone+3.5Less Stable
Isomer C 2,5-dibromocyclopentanone+1.8Moderately Stable
Isomer D 3,4-dibromocyclopentanone+4.2Least Stable

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

A critical application of DFT is the mapping of reaction pathways and the characterization of transition states. youtube.comucsb.edu A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. scm.com Locating this structure on the potential energy surface is a challenging but essential task for understanding reaction kinetics. ucsb.edu

The energy difference between the reactants and the transition state is the activation energy (Ea), which dictates the rate of the reaction. A high activation energy corresponds to a slow reaction, while a low barrier indicates a faster process. DFT calculations can be used to model potential reactions of this compound, such as nucleophilic addition to the carbonyl group or elimination reactions, and to compute their respective activation energies. This information is invaluable for predicting which reaction pathways are kinetically favored. sparkle.pro.br

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of 2,2-Dibromocyclopentanone

Reaction TypeReactantsTransition StateActivation Energy (Ea) (kcal/mol)
Nucleophilic Addition This compound + CH₃O⁻[C₅H₆Br₂O···CH₃O]⁻‡12.5
Favorskii Rearrangement This compound + OH⁻Cyclopropanone (B1606653) intermediate TS18.2
α-Halogen Substitution This compound + I⁻[C₅H₆Br₂···I]⁻‡25.1

Note: The data in this table is hypothetical and serves to illustrate the outputs of transition state calculations.

Molecular Modeling of Conformational Preferences

The three-dimensional shape, or conformation, of a molecule significantly influences its reactivity and physical properties. The five-membered ring of cyclopentanone (B42830) is not planar and adopts puckered conformations to relieve ring strain. Molecular modeling, using methods ranging from molecular mechanics to DFT, can be used to explore the conformational landscape of this compound. nih.govsapub.org

For this compound, the presence of a carbonyl group and two bulky bromine atoms introduces specific steric and electronic interactions that favor certain conformations, such as the "envelope" or "twist" forms. Computational methods can optimize the geometry of these different conformers and calculate their relative energies to identify the most stable, and therefore most populated, conformations at equilibrium. researchgate.net

Table 3: Example of Conformational Analysis for 2,2-Dibromocyclopentanone

ConformerKey Dihedral Angle (°)Calculated Relative Energy (kcal/mol)Predicted Population (%)
Envelope (C2 puckered) C1-C2-C3-C4 = 25.00.0~75%
Twist (C3, C4 puckered) C1-C2-C3-C4 = -15.50.8~20%
Planar C1-C2-C3-C4 = 0.05.2<1%

Note: This table contains representative data to demonstrate the results of a conformational analysis.

Electronic Structure Analysis and Reactivity Descriptors

Beyond energy and structure, DFT provides a detailed picture of a molecule's electronic distribution, which is fundamental to its chemical reactivity. nih.govscirp.org Several reactivity descriptors derived from the electronic structure can be calculated to predict how this compound will interact with other reagents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is where the molecule acts as an electron donor (nucleophile), while the LUMO is where it acts as an electron acceptor (electrophile). For this compound, the LUMO is expected to be localized on the electrophilic carbonyl carbon, indicating this is the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. scirp.org It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). In this compound, the area around the carbonyl oxygen would be red, while the carbonyl carbon would be blue, visually confirming the sites for electrophilic and nucleophilic attack, respectively. scirp.org

Table 4: Conceptual Electronic Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Property for this compoundImplication
HOMO Energy Energy of the highest occupied molecular orbitalLowPoor electron donor
LUMO Energy Energy of the lowest unoccupied molecular orbitalLowGood electron acceptor
HOMO-LUMO Gap E(LUMO) - E(HOMO)Relatively smallHigh reactivity
Electrophilicity Index (ω) Measure of energy lowering upon accepting electronsHighStrong electrophile
Chemical Hardness (η) Resistance to change in electron distributionLowHigh reactivity

Note: This table outlines the conceptual electronic properties and their implications for reactivity, as would be determined by DFT analysis.

Dibromocyclopentanone As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Fused-Ring Systems

The rigid framework and inherent reactivity of 2,5-dibromocyclopentanone make it an excellent starting material for the synthesis of complex polycyclic and fused-ring systems. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the cyclopentanone (B42830) core provides a scaffold for building additional rings through cycloaddition and rearrangement reactions.

One of the key strategies involves the reaction of 2,5-dibromocyclopentanone with dienes in a [4+3] cycloaddition reaction. This process generates a seven-membered ring fused to the original five-membered ring, creating a bicyclic system that can be further elaborated.

The strategic application of dibromocyclopentanone is evident in the synthesis of complex natural products. While its use is not universally documented for all cyclopentanoid natural products, it has been pivotal in specific cases.

Tricycloclavulone: A notable application of 2,5-dibromocyclopentanone is in the synthesis of the carbocyclic core of tricycloclavulone, a marine prostanoid with a unique tricyclo[5.3.0.01,4]decane skeleton. In a key step, the [4+3] cycloadduct formed from the reaction of 2,5-dibromocyclopentanone with cyclopentadiene is subjected to a quasi-Favorskii rearrangement. This rearrangement, followed by a ring-opening and ring-closing metathesis sequence, successfully constructs the complex carbocyclic core of the natural product.

StepReactionKey ReagentsIntermediate/Product
1[4+3] Cycloaddition2,5-dibromocyclopentanone, cyclopentadieneBicyclic adduct
2Quasi-Favorskii RearrangementBaseRing-contracted intermediate
3Ring-Opening/Ring-Closing MetathesisGrubbs catalystCarbocyclic core of tricycloclavulone

Spatol and Sterpurene Scaffolds: Extensive literature searches did not yield specific examples of 2,5-dibromocyclopentanone being directly employed in the total synthesis of the natural products spatol or the sterpurene scaffold. The reported synthetic routes for these molecules typically utilize alternative strategies and starting materials.

Precursor to Functionalized Cyclopentanone Analogues and Derivatives

This compound is a logical precursor for a variety of functionalized cyclopentanone analogues and derivatives. The two bromine atoms provide handles for introducing new functional groups through nucleophilic substitution or for creating unsaturation via elimination reactions.

For instance, dehydrobromination of this compound can lead to the formation of brominated cyclopentenone intermediates, which are themselves versatile synthons. These intermediates can undergo further reactions, such as Michael additions or Diels-Alder reactions, to build molecular complexity. However, specific and detailed research findings on the broad application of 2,5-dibromocyclopentanone as a precursor to a wide range of functionalized cyclopentanone analogues are not extensively documented in the reviewed literature. The potential exists for reactions such as:

Double dehydrobromination to yield cyclopentadienone precursors.

Sequential nucleophilic substitution to introduce various functional groups at the 2- and 5-positions.

Reductive debromination to afford cyclopentanone itself or monobrominated intermediates.

Despite this synthetic potential, dedicated studies focusing solely on the derivatization of 2,5-dibromocyclopentanone are limited.

Integration into Cascade and Multicomponent Organic Reactions

Cascade and multicomponent reactions offer an efficient means of constructing complex molecules in a single operation, minimizing purification steps and improving atom economy. The multifunctional nature of this compound suggests its potential as a component in such reactions, where its electrophilic carbon centers (at the carbonyl and the carbon-bromine bonds) could react sequentially with various nucleophiles.

A hypothetical cascade could involve an initial reaction at the carbonyl group, followed by an intramolecular substitution of one or both bromine atoms to form new rings. Similarly, in a multicomponent setup, this compound could theoretically react with two or more different reactants in a one-pot procedure.

However, a review of the scientific literature indicates a lack of specific examples where this compound has been successfully integrated as a key component in well-defined cascade or multicomponent organic reactions. While the principles of these reaction types are well-established, their application using this particular dibrominated ketone as a starting material has not been a focus of reported research.

Advanced Analytical Methodologies for Characterization Beyond Identification

Crystallographic Techniques for Structural Proof (e.g., X-ray Crystallography)

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's solid-state structure. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of a compound's constitution and stereochemistry.

For a compound such as a specific isomer of dibromocyclopentanone, a single crystal suitable for X-ray diffraction analysis would be grown. This crystal is then exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. This would confirm the cyclopentanone (B42830) ring conformation and the exact positions of the two bromine atoms. While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters obtained from such an analysis for a small organic molecule.

ParameterExample ValueInformation Provided
Chemical FormulaC₅H₆Br₂OElemental composition of the crystal unit.
Crystal SystemMonoclinicThe geometry of the unit cell.
Space GroupP2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensions (Å)a = 8.5, b = 10.2, c = 9.8, β = 95°Precise dimensions of the repeating crystal unit.
Calculated Density (g/cm³)2.15Packing efficiency of molecules in the crystal.
R-factor (%)4.2A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This level of structural detail is crucial for confirming the identity of a specific isomer, for instance, distinguishing between 2,2-dibromocyclopentanone and 2,5-dibromocyclopentanone, and in the case of the latter, determining the relative stereochemistry (cis or trans) of the bromine atoms.

High-Resolution Spectroscopic Applications for Mechanistic Studies

To understand how a compound like this compound is formed or how it reacts, it is essential to study the reaction mechanism, including the identification of transient intermediates. High-resolution spectroscopic techniques are paramount for these investigations.

Advanced Nuclear Magnetic Resonance (NMR) : Techniques such as 2D NMR (COSY, HSQC, HMBC) are powerful for structural elucidation, but for mechanistic studies, more advanced applications are employed. Online NMR spectroscopy can be used to monitor a reaction in real-time, allowing for the identification and quantification of reactants, products, and short-lived intermediates. nih.gov For example, in a reaction involving this compound, changes in chemical shifts and the appearance of new signals can indicate the formation of transient species, providing insight into the reaction pathway. ed.ac.uk Isotope labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C), can also be used in conjunction with NMR to trace the fate of atoms throughout a reaction.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly valuable in mechanistic studies for identifying reaction intermediates. researchgate.netrsc.org Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be coupled with HRMS to analyze reaction mixtures directly. nih.gov For instance, if a reaction of this compound was being studied, HRMS could detect the exact mass of proposed intermediates, even at very low concentrations, helping to confirm or refute a proposed mechanism. researchgate.netnih.gov The high sensitivity of mass spectrometry makes it ideal for detecting species that are too transient or in too low a concentration to be observed by NMR. nih.gov

The table below summarizes how these techniques contribute to mechanistic understanding.

TechniqueApplication in Mechanistic StudiesData Obtained
Online NMR SpectroscopyReal-time monitoring of reaction progress.Concentration profiles of reactants, intermediates, and products over time.
Isotope Labeling with NMRTracing the path of specific atoms through a reaction.Positional information of the isotopic label in products and intermediates.
High-Resolution Mass Spectrometry (HRMS)Detection and identification of transient reaction intermediates.Highly accurate mass-to-charge ratios, allowing for elemental composition determination.

Chromatographic Techniques for Isomer Separation and Purity Profiling

For a compound like this compound, different isomers can exist (e.g., 2,3-dibromocyclopentanone, 2,5-dibromocyclopentanone), some of which may have stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) is a key technique for separating these isomers and for assessing the purity of a sample. researchgate.netnih.gov

When dealing with diastereomers, such as the potential cis and trans isomers of 2,5-dibromocyclopentanone, their different physical properties allow for their separation using standard (achiral) HPLC columns. researchgate.net The choice of the stationary phase (e.g., normal-phase silica (B1680970) or reversed-phase C18) and the mobile phase composition are optimized to achieve baseline separation of the diastereomers. researchgate.net

Purity profiling involves developing an HPLC method that can separate the main compound from any impurities, which could include starting materials, by-products, or degradation products. scilit.com The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component, allowing for the quantification of purity.

The following table illustrates a hypothetical HPLC separation of the diastereomers of 2,5-dibromocyclopentanone.

CompoundRetention Time (minutes)Peak Area (%)Purity Assessment
cis-2,5-Dibromocyclopentanone8.248.5Sample is a mixture of two diastereomers.
trans-2,5-Dibromocyclopentanone9.551.5

For separating enantiomers, a chiral stationary phase (CSP) is required in the HPLC column. nih.govnih.gov This chiral environment interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Future Research Directions and Emerging Opportunities

Development of Novel Enantioselective and Diastereoselective Synthetic Routes

While dibromocyclopentanone is an achiral molecule, its derivatization presents opportunities for the creation of multiple stereocenters. The development of novel enantioselective and diastereoselective routes to functionalized cyclopentanones derived from this compound is a significant area for future research. Current understanding of stereoselective reactions is largely qualitative, relying on principles of steric and electronic effects. arxiv.org A key challenge lies in the quantitative prediction and control of stereoselectivity. arxiv.org

Future efforts will likely focus on:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters early in the synthetic sequence, which are then carried through subsequent transformations of the this compound core. researchgate.netnih.govescholarship.org

Asymmetric Derivatization: Employing chiral reagents or catalysts to desymmetrize this compound or its derivatives, thereby creating chiral molecules with high enantiomeric excess.

Diastereoselective Functionalization: For derivatives of this compound that already contain stereocenters, such as 2,4-dibromocyclopentanone, research will focus on developing highly diastereoselective reactions to control the relative stereochemistry of newly introduced functional groups.

The following table summarizes potential strategies for achieving stereocontrol in reactions involving this compound:

StrategyDescriptionKey Research Focus
Chiral Auxiliary Control Attachment of a chiral auxiliary to the this compound scaffold to direct the stereochemical outcome of subsequent reactions.Development of easily attachable and removable auxiliaries that provide high levels of stereocontrol.
Substrate-Controlled Diastereoselection Utilizing the existing stereocenters in a chiral derivative of this compound to influence the stereochemistry of new stereocenters.Understanding the conformational preferences of substituted cyclopentanone (B42830) rings to predict and control diastereoselectivity.
Reagent-Controlled Asymmetric Synthesis Employing chiral reagents to effect stereoselective transformations on the this compound core.Design of new chiral reagents that are highly effective for specific reaction types, such as reductions, alkylations, or cycloadditions.
Asymmetric Catalysis The use of small amounts of a chiral catalyst to generate large quantities of enantioenriched products from this compound.Discovery of new chiral catalysts (metal-based or organocatalysts) that are highly active and selective for reactions of this compound and its derivatives.

Exploration of New Catalytic Systems (e.g., Organocatalysis, Photocatalysis, Electrochemical Methods)

Modern synthetic chemistry is increasingly moving away from stoichiometric reagents towards more sustainable and efficient catalytic methods. The application of novel catalytic systems to the transformations of this compound is a promising area for future investigation.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to traditional metal-based catalysts. mdpi.com Future research could explore the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to effect enantioselective reactions on this compound. rsc.orgnih.govrsc.orgresearchgate.net For instance, diarylprolinol ethers have been shown to catalyze cascade Michael additions and cyclizations in water, a principle that could be extended to reactions involving this compound derivatives. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.com For this compound, photocatalysis could be employed for selective dehalogenation reactions or for the generation of radical intermediates that can participate in novel bond-forming reactions. mdpi.com For example, the use of photocatalysts like Ru(bpy)3Cl2 could facilitate the synthesis of α-bromoketones from derivatives of this compound.

Electrochemical Methods: Electrochemistry provides a reagent-free method for oxidation and reduction reactions, with electrons serving as the "reagent". nih.gov The electrochemical reduction of this compound could offer a controlled and sustainable method for selective monodebromination or didebromination. Furthermore, electrochemical methods can be used to generate reactive intermediates for subsequent C-C bond formation.

The table below outlines potential applications of these catalytic systems to this compound:

Catalytic SystemPotential Application to this compoundAdvantages
Organocatalysis Enantioselective alkylation, aldol (B89426) reactions, Michael additions.Metal-free, environmentally benign, potential for high enantioselectivity.
Photocatalysis Selective radical-mediated debromination, C-H functionalization, cycloadditions.Mild reaction conditions, use of visible light as a renewable energy source.
Electrochemical Methods Controlled reductive debromination, generation of enolates for C-C bond formation.Reagent-free reduction, high selectivity, potential for automation.

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are becoming increasingly important in both academic and industrial settings. Future research on this compound will likely focus on integrating its chemistry with flow technologies and other sustainable practices.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govbeilstein-journals.orgscielo.brnih.gov The synthesis of this compound itself, as well as its subsequent transformations, could be adapted to flow reactor systems. This would be particularly beneficial for highly exothermic or hazardous reactions. Computational fluid dynamics (CFD) can be a valuable tool in the design and optimization of continuous flow reactors for these processes. rsc.org

Sustainable Synthetic Approaches: Beyond flow chemistry, a broader focus on green chemistry principles will be crucial. This includes the use of greener solvents, minimizing waste, and developing atom-economical reactions. For instance, research into sustainable bromination methods could reduce the environmental impact of this compound synthesis. bohrium.com Similarly, developing catalytic debromination methods that avoid the use of toxic tin hydrides would be a significant advancement. lookchem.com

Advanced Computational Predictions for Rational Design of Transformations

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netmdpi.comlouisville.edumdpi.combcrec.id For this compound, advanced computational methods can provide valuable insights to guide the rational design of new transformations.

Mechanism and Transition State Analysis: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound. researchgate.netmdpi.comlouisville.edumdpi.combcrec.id By calculating the energies of intermediates and transition states, researchers can understand the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient and selective reactions.

Predictive Modeling for Stereoselectivity: Machine learning algorithms are being developed to quantitatively predict the stereoselectivity of chemical reactions. arxiv.org By training these models on existing experimental data, it may become possible to predict the optimal catalyst or reaction conditions to achieve a desired stereochemical outcome for reactions of this compound derivatives.

Rational Catalyst Design: Computational methods can be used to design new catalysts with improved activity and selectivity for specific transformations of this compound. By modeling the interaction between the substrate and the catalyst, researchers can identify key structural features that lead to enhanced performance.

Discovery of Novel Reactivity Patterns and Applications of this compound in Unexplored Reaction Classes

While this compound is a versatile building block, its full reactive potential has likely not yet been realized. Future research will undoubtedly uncover novel reactivity patterns and applications in unexplored reaction classes.

Cycloaddition Reactions: this compound and its derivatives could serve as precursors to novel dienophiles or dienes for cycloaddition reactions. researchgate.netias.ac.inrsc.orgmdpi.comresearchgate.net For example, dehydrobromination could generate a cyclopentenone derivative that could participate in Diels-Alder reactions.

Rearrangement Reactions: The strained five-membered ring of this compound could be susceptible to various rearrangement reactions, leading to the formation of new carbocyclic or heterocyclic scaffolds. Photochemical reactions, for instance, have been shown to induce rearrangements in cyclopentenones. rsc.org

Domino and Cascade Reactions: The multiple functional groups in this compound (two bromine atoms and a ketone) make it an ideal substrate for the development of domino or cascade reactions. A single synthetic operation could trigger a series of transformations, rapidly building molecular complexity.

The exploration of these new frontiers in the chemistry of this compound will not only expand the synthetic chemist's toolkit but also pave the way for the discovery of new molecules with potential applications in materials science and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for dibromocyclopentanone, and how can reproducibility be ensured?

  • Methodological Answer : Bromination of cyclopentanone in glacial acetic acid at 3°C under nitrogen flow to remove HBr is a validated approach. Post-reaction neutralization with NaHCO₃ (pH 5), extraction with CCl₄, and recrystallization from n-pentane-CCl₄ (50:50 v/v) yield pure 2,5-dibromocyclopentanone. Strict temperature control and solvent ratios are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy (e.g., carbonyl stretch at 1767 cm⁻¹) and proton nuclear magnetic resonance (PMR) analysis (e.g., multiplet patterns at 2.5 ppm and 4.27 ppm) are essential. PMR data should be complemented with computational spectral simulations to confirm stereochemical assignments, as demonstrated in trans-isomer identification .

Q. How can researchers design a robust experimental protocol for this compound derivatives?

  • Methodological Answer : Begin with a literature review to identify gaps in existing methods (e.g., isomer control). Define variables such as solvent polarity, reaction temperature, and bromine stoichiometry. Use factorial design to test interactions between variables and validate results through triplicate trials .

Advanced Research Questions

Q. What mechanisms explain stereochemical outcomes in this compound synthesis?

  • Methodological Answer : The trans isomer predominates due to steric hindrance during enol intermediate formation. Computational simulations (e.g., molecular dynamics or DFT calculations) can model transition states to predict regioselectivity. Experimental validation via X-ray crystallography or NOESY NMR is recommended to resolve ambiguities .

Q. How should researchers address contradictory spectral data in this compound analysis?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., GC-MS for purity, HPLC for isomer separation). If PMR signals overlap, apply decoupling experiments or 2D NMR (COSY, HSQC). Replicate synthesis under controlled conditions to rule out procedural artifacts .

Q. What computational tools are effective for studying this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) can map potential energy surfaces for bromine displacement reactions. Software like Gaussian or ORCA can calculate activation barriers, while molecular docking may predict interactions in catalytic systems. Pair computational results with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How can isotopic labeling resolve ambiguities in this compound’s reaction pathways?

  • Methodological Answer : Introduce ¹³C or ²H isotopes at specific positions (e.g., carbonyl carbon) to track bond cleavage or rearrangement via isotopic shifts in NMR or mass spectrometry. Compare labeled vs. unlabeled compound kinetics to infer mechanistic steps .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in publications?

  • Methodological Answer : Follow journal guidelines (e.g., The Journal of Organic Chemistry) to avoid redundant figures. For synthesis, report melting points, spectral peaks, and yields. For computational studies, include convergence criteria, basis sets, and statistical error margins. Use tables to summarize comparative data (e.g., isomer ratios) .

Q. How can researchers ensure ethical data reporting and avoid bias in this compound studies?

  • Methodological Answer : Disclose all raw data in supplementary materials, including failed experiments. Use blinded data analysis for spectral interpretations. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.